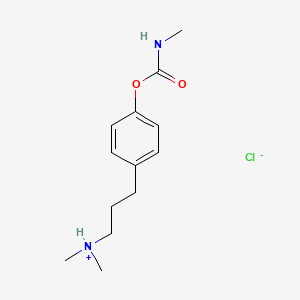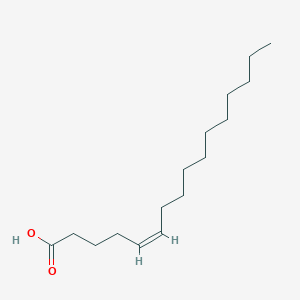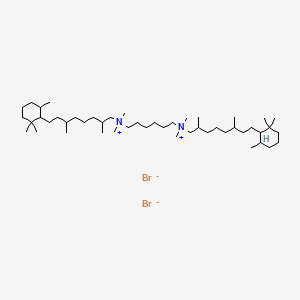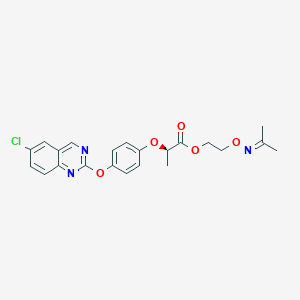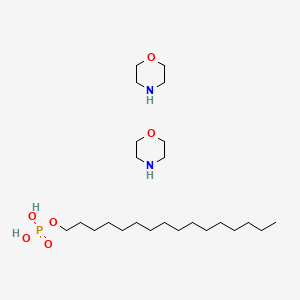
Dimorpholinium hexadecyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimorpholinium hexadecyl phosphate is a heterocyclic organic compound with the molecular formula C24H53N2O6P and a molecular weight of 496.661181 g/mol . It is known for its unique structure, which includes a hexadecyl phosphate group and two morpholinium groups. This compound is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimorpholinium hexadecyl phosphate can be synthesized through the phosphorylation of hexadecanol with pyrophosphoric acid, followed by the reaction with morpholine . The reaction typically requires a solvent such as acetonitrile and is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and advanced equipment to maintain consistency and quality. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Dimorpholinium hexadecyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of functionalized phosphates.
Aplicaciones Científicas De Investigación
Dimorpholinium hexadecyl phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant and emulsifier in various chemical processes.
Biology: Employed in the modification of carbon nanotubes for enhanced sensitivity in biosensors.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of detergents and cleaning agents due to its surfactant properties.
Mecanismo De Acción
The mechanism of action of dimorpholinium hexadecyl phosphate involves its interaction with molecular targets through its phosphate and morpholinium groups. The compound can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The pathways involved include the modulation of membrane properties and the stabilization of protein structures .
Comparación Con Compuestos Similares
Similar Compounds
Dihexadecyl phosphate: Similar in structure but lacks the morpholinium groups.
Hexadecyl morpholinium hydrogen phosphate: Contains a single morpholinium group and a hexadecyl phosphate group.
Uniqueness
Dimorpholinium hexadecyl phosphate is unique due to the presence of two morpholinium groups, which enhance its amphiphilic properties and make it more effective in applications requiring strong surfactant and emulsifying capabilities. This compound’s ability to interact with a wide range of biomolecules also sets it apart from similar compounds.
Propiedades
Número CAS |
65151-46-4 |
|---|---|
Fórmula molecular |
C24H53N2O6P |
Peso molecular |
496.7 g/mol |
Nombre IUPAC |
hexadecyl dihydrogen phosphate;morpholine |
InChI |
InChI=1S/C16H35O4P.2C4H9NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;2*1-3-6-4-2-5-1/h2-16H2,1H3,(H2,17,18,19);2*5H,1-4H2 |
Clave InChI |
RDBHYSAPSXDNIZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCOP(=O)(O)O.C1COCCN1.C1COCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




